(-)-Vesamicol

Description

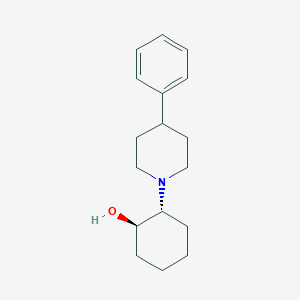

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSBJODGIYRAMI-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920872 | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112709-59-8, 115362-28-2 | |

| Record name | (-)-Vesamicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Vesamicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesamicol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESAMICOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VESAMICOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (-)-Vesamicol in Cholinergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and specific presynaptic inhibitor of cholinergic neurotransmission. Its primary mechanism of action is the non-competitive and reversible blockade of the Vesicular Acetylcholine Transporter (VAChT). This inhibition prevents the loading of newly synthesized acetylcholine (ACh) into synaptic vesicles, leading to a depletion of the readily releasable pool of the neurotransmitter and a subsequent reduction in cholinergic signaling. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. Recent advancements in structural biology, particularly the cryo-electron microscopy structures of VAChT in complex with this compound, have provided unprecedented insight into its binding and inhibitory action, which will be a central focus of this document.

Introduction to this compound and the Cholinergic Synapse

Cholinergic neurons are fundamental for a vast array of physiological processes, including muscle contraction, memory, and autonomic control. The precise regulation of acetylcholine (ACh) release at the synapse is critical for these functions. A key protein in this process is the Vesicular Acetylcholine Transporter (VAChT), which is responsible for packaging ACh from the cytoplasm into synaptic vesicles. This process is driven by a proton gradient established by a vesicular H+-ATPase.[1][2] this compound serves as a powerful pharmacological tool to probe the function of VAChT and the dynamics of cholinergic transmission.[3][4] By inhibiting VAChT, this compound effectively uncouples ACh synthesis from its vesicular storage and subsequent release.

Mechanism of Action of this compound

This compound's primary molecular target is the Vesicular Acetylcholine Transporter (VAChT). Its interaction with VAChT is characterized by the following key features:

-

Non-Competitive Inhibition: this compound binds to an allosteric site on VAChT, distinct from the acetylcholine binding site.[5][6] This means that it does not directly compete with ACh for binding but rather induces a conformational change in the transporter that prevents ACh translocation.

-

Reversibility: The binding of this compound to VAChT is reversible, allowing for the restoration of transporter function upon removal of the inhibitor.[2]

-

High Affinity and Stereospecificity: The (-)-isomer of vesamicol exhibits significantly higher affinity for VAChT compared to the (+)-isomer, highlighting the stereospecific nature of the interaction.[7]

-

Blockade of ACh Uptake: By binding to VAChT, this compound obstructs the transporter's conformational changes necessary for moving ACh into the synaptic vesicle.[8] This leads to an accumulation of cytosolic ACh and a depletion of vesicular ACh stores.[9]

-

Reduction in ACh Release: The depletion of vesicular ACh directly translates to a decrease in the quantal size of ACh released upon neuronal stimulation.[4] While the fusion of vesicles with the presynaptic membrane may continue, these vesicles contain little to no acetylcholine, resulting in diminished postsynaptic signaling.

Molecular Insights from Cryo-EM Structures

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of human VAChT in complex with this compound.[1][3][8][10][11][12] These structures reveal that VAChT assumes a lumen-facing conformation when bound to vesamicol. The vesamicol binding pocket is located within the transmembrane domain of the transporter. This structural information provides a foundation for the rational design of novel VAChT-targeting ligands.[3] The binding of vesamicol is thought to lock the transporter in this lumen-facing state, thereby preventing the conformational cycling required for acetylcholine transport.[8]

Quantitative Pharmacological Data

The interaction of this compound and its analogs with VAChT has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Compound | Parameter | Value (nM) | Preparation | Reference |

| This compound | IC50 | 20.0 | Not Specified | [13] |

| This compound | IC50 | 14.7 ± 1.5 | Human VAChT in PC-12 cells | [7] |

| This compound | Kd | 4.1 ± 0.5 | Human VAChT in PC-12 cells | [7] |

| This compound | Kd | 12 (at neutral pH) | Human VAChT in PC12A123.7 cells | [14] |

| This compound | Kd | 2.1 (at pH 10) | Human VAChT in PC12A123.7 cells | [14] |

| Vesamicol (AH5183) | IC50 | 50 | Not Specified | [15] |

| Benzovesamicol | Ki | 0.06 | Not Specified | [13] |

| M-Iodobenzyltrozamicol | Ki | 0.13 | Not Specified | [13] |

| P-Fluorobenzyltrozamicol | Ki | 0.22, 0.44 | Not Specified | [13] |

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Analogs for VAChT.

| Parameter | Value | Preparation | Reference |

| ACh Transport Km | 0.97 ± 0.1 mM | Human VAChT in PC-12 cells | [7] |

| ACh Transport Vmax | 0.58 ± 0.04 nmol/min/mg | Human VAChT in PC-12 cells | [7] |

| VAChT Turnover (Vmax/Bmax) | ~65/min | Human VAChT in PC-12 cells | [7] |

Table 2: Kinetic Parameters of Acetylcholine Transport by Human VAChT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

[³H]-Vesamicol Binding Assay

This assay measures the direct binding of radiolabeled vesamicol to VAChT.

Materials:

-

Postnuclear supernatant from cells expressing VAChT (e.g., transfected PC12A123.7 cells)[5]

-

[³H]-Vesamicol

-

Homogenization Buffer (HB)

-

Uptake Binding Buffer (UBB): 110 mM potassium tartrate, 20 mM HEPES (pH 7.4 with KOH), 1 mM dithiothreitol[5]

-

Paraoxon (acetylcholinesterase inhibitor)

-

Unlabeled vesamicol (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare postnuclear supernatant from VAChT-expressing cells.[5]

-

For total binding, incubate 20 µg of postnuclear supernatant with varying concentrations of [³H]-Vesamicol in UBB.[5]

-

For non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled vesamicol (e.g., 10 µM).

-

Incubate the reactions for a sufficient time to reach equilibrium (e.g., 10 minutes).[5]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]

Vesicular Acetylcholine (ACh) Uptake Assay

This assay measures the ability of VAChT to transport radiolabeled ACh into vesicles, and the inhibition of this process by this compound.

Materials:

-

Synaptic vesicles or postnuclear supernatant containing VAChT

-

[³H]-ACh

-

Uptake Buffer (e.g., Krebs-HEPES medium: 124 mM NaCl, 4 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)[4]

-

ATP

-

Paraoxon

-

This compound or other inhibitors

-

Proton ionophore (e.g., FCCP) and V-ATPase inhibitor (e.g., bafilomycin A1) as controls[7]

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare synaptic vesicles or a postnuclear supernatant from a cholinergic tissue source or VAChT-expressing cells.

-

Pre-incubate the vesicular preparation with or without this compound for a specified time.

-

Initiate the uptake reaction by adding [³H]-ACh and ATP to the reaction mixture at 37°C.[4]

-

Include control reactions at 4°C or in the presence of a proton ionophore and a V-ATPase inhibitor to determine non-specific uptake and dependence on the proton gradient.[7]

-

After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration through glass fiber filters.[4]

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of [³H]-ACh taken up by the vesicles using a scintillation counter.

-

Determine the IC50 of this compound by measuring ACh uptake at various concentrations of the inhibitor.

In Vivo Microdialysis for ACh Measurement

This technique allows for the measurement of extracellular ACh levels in the brain of a freely moving animal and can be used to assess the effect of this compound on ACh release.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to be included in the aCSF to prevent ACh degradation[16][17]

-

This compound for systemic or local administration

-

Fraction collector

-

Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or mass spectrometry)[18]

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.[16][19]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF containing an acetylcholinesterase inhibitor at a low flow rate.[17]

-

Collect dialysate samples at regular intervals to establish a baseline of extracellular ACh levels.

-

Administer this compound either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples to monitor changes in extracellular ACh concentrations.

-

Analyze the ACh content in the dialysate samples using a sensitive analytical method.

Visualizations of Pathways and Workflows

Signaling Pathway of Cholinergic Neurotransmission and Inhibition by this compound

Caption: Cholinergic neurotransmission and the inhibitory site of this compound.

Experimental Workflow for [³H]-Vesamicol Binding Assay

Caption: Workflow for the [³H]-Vesamicol radioligand binding assay.

Logical Relationship of this compound's Effects

Caption: The cascade of effects initiated by this compound in cholinergic neurons.

Conclusion

This compound is an indispensable tool in neuroscience research, providing a specific and potent means to investigate the role of VAChT and the dynamics of cholinergic signaling. Its mechanism as a non-competitive, reversible inhibitor of VAChT is well-established, and recent structural studies have provided a detailed molecular picture of its interaction with the transporter. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies of cholinergic function and to explore VAChT as a potential therapeutic target. The continued investigation into the nuances of VAChT regulation and its interaction with ligands like this compound will undoubtedly yield further insights into the complexities of cholinergic neurotransmission in health and disease.

References

- 1. EMDB-38653: Structure of human VAChT in complex with vesamicol - Yorodumi [pdbj.org]

- 2. Vesamicol - Wikipedia [en.wikipedia.org]

- 3. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A kinetic and allosteric model for the acetylcholine transporter-vesamicol receptor in synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Active transport of acetylcholine by the human vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. english.cas.cn [english.cas.cn]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vesicular acetylcholine transporter Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 14. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microdialysis coupled on-line to capillary liquid chromatography with tandem mass spectrometry for monitoring acetylcholine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Inhibitor: A Technical Guide to the Discovery and Synthesis of (-)-Vesamicol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of (-)-Vesamicol, a pivotal tool in cholinergic research. Delving into its discovery, mechanism of action, and synthesis, this guide offers detailed experimental protocols and quantitative data to support advanced research and drug development endeavors.

Discovery and Mechanism of Action

This compound, chemically known as (1R,2R)-2-(4-phenylpiperidino)cyclohexanol, emerged as a significant pharmacological agent due to its specific inhibition of the vesicular acetylcholine transporter (VAChT).[1][2] This transporter is responsible for the uptake of acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a critical step in cholinergic neurotransmission.[3] By non-competitively blocking VAChT, this compound prevents the loading of ACh into these vesicles, leading to a depletion of the readily releasable pool of the neurotransmitter.[2][3]

The inhibitory action of Vesamicol is stereoselective, with the (-)-enantiomer exhibiting significantly higher potency than the (+)-enantiomer. This stereoselectivity underscores the specific nature of the interaction between the molecule and its target protein. The absolute configuration of this compound has been determined to be (1R,2R).

Quantitative Biological Data

The biological activity of this compound and its analogs has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for researchers.

| Compound | Target | Assay Type | K i (nM) | IC 50 (nM) | Reference(s) |

| This compound | VAChT | Binding | ~1-2 | - | |

| (±)-Vesamicol | VAChT | Binding | 2 | - | |

| This compound | VAChT | Transport | - | 40 | [3] |

| (+)-Vesamicol | VAChT | Binding | ~25-fold lower affinity than (-) | - | |

| (±)-Vesamicol | σ1 receptor | Binding | 26 | - | |

| (±)-Vesamicol | σ2 receptor | Binding | 34 | - |

Table 1: Binding Affinities (K i ) and Inhibitory Concentrations (IC 50 ) of Vesamicol.

Synthesis of this compound

The enantioselective synthesis of this compound is paramount to obtaining the biologically active isomer. The most common and effective strategy involves the synthesis of the chiral precursor, (1R,2R)-2-aminocyclohexanol, followed by its reaction with a suitable 4-phenylpiperidine derivative. While a direct, one-pot synthesis of this compound from racemic precursors followed by chiral resolution is possible, the use of an enantiopure starting material is often more efficient.

Conceptual Synthetic Pathway

The synthesis can be logically broken down into two key stages: the preparation of the chiral amino alcohol and its subsequent coupling to the phenylpiperidine moiety.

References

- 1. Synthesis and Evaluation of in Vitro Bioactivity for Vesicular Acetylcholine Transporter Inhibitors Containing Two Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vesamicol - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

(-)-Vesamicol: A Technical Guide to its Role in Blocking Vesicular Acetylcholine Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (-)-vesamicol, a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT). It details the mechanism of action, summarizes key quantitative data regarding its binding affinity and selectivity, and provides detailed experimental protocols for its characterization. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a critical tool in cholinergic research and drug development.

Introduction: The Vesicular Acetylcholine Transporter (VAChT)

The vesicular acetylcholine transporter (VAChT), encoded by the SLC18A3 gene, is a crucial component of cholinergic neurotransmission.[1] This transmembrane protein is responsible for the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles.[1][2] This process is driven by a proton gradient established by a vesicular H+-ATPase, where the efflux of protons from the vesicle is coupled to the influx of ACh, functioning as a proton/ACh antiport system.[1][3] The packaging of ACh into vesicles is the rate-limiting step in the cholinergic transmission cycle, ensuring a readily available pool of neurotransmitter for release upon neuronal stimulation.[2]

This compound: A Non-Competitive Inhibitor of VAChT

This compound, with the chemical name 2-(4-phenylpiperidino)cyclohexanol, is a highly specific, non-competitive, and reversible inhibitor of VAChT.[3][4] Its inhibitory action prevents the loading of ACh into synaptic vesicles, leading to a depletion of the releasable pool of the neurotransmitter.[3][5] Consequently, upon nerve impulse arrival, vesicles fuse with the presynaptic membrane but release a significantly reduced amount of ACh into the synaptic cleft, thereby inhibiting cholinergic signaling.[3][6] It is important to note that this compound does not affect the synthesis of ACh by choline acetyltransferase (ChAT) or the activity of acetylcholinesterase (AChE) in the synaptic cleft.[2][7]

Recent cryo-electron microscopy studies have revealed the structural basis for vesamicol's inhibitory action, showing that it binds within the translocation pathway of VAChT, thereby physically occluding the passage of acetylcholine.[8]

Quantitative Data: Binding Affinity and Selectivity

The affinity of this compound and its analogs for VAChT is typically determined through radioligand binding assays. The following table summarizes key inhibitory constants (IC50 and Ki) for this compound and related compounds. It is crucial to also consider the affinity for off-target sites, such as sigma (σ) receptors, to assess the selectivity of these ligands.[9][10]

| Compound | Target | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| This compound | VAChT | Rat Brain | --INVALID-LINK---Vesamicol | 20 | - | [11] |

| This compound | VAChT | PC12A123.7 cells | --INVALID-LINK---Vesamicol | - | 0.31 ± 0.03 | [12] |

| (±)-Vesamicol | VAChT | Rat Brain | - | 40 | - | [13] |

| This compound | σ1 Receptor | Rat Brain | (+)-[3H]Pentazocine | - | 1869 ± 248 | [12] |

| This compound | σ2 Receptor | Guinea Pig Brain | [3H]DTG | - | 5482 ± 144 | [12] |

| Benzovesamicol | VAChT | - | - | - | 0.06 | [11] |

| p-Fluorobenzyltrozamicol | VAChT | - | - | - | 0.22, 0.44 | [11] |

| m-Iodobenzyltrozamicol | VAChT | - | - | - | 0.13 | [11] |

Experimental Protocols

Radioligand Binding Assay for VAChT

This protocol describes a competitive binding assay to determine the affinity of a test compound for VAChT using --INVALID-LINK---vesamicol.

Materials:

-

Membrane Preparation: Synaptic vesicles isolated from rat brain tissue or membranes from cells expressing recombinant VAChT (e.g., PC12A123.7 cells).[12][14]

-

Radioligand: --INVALID-LINK---Vesamicol.

-

Test Compound: Unlabeled compound of interest (e.g., this compound or its analogs).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), presoaked in a solution like 0.5% polyethylenimine.[15]

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and perform differential centrifugation to isolate the membrane fraction containing synaptic vesicles. Resuspend the final pellet in the assay buffer.[16]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-150 µg of protein).

-

A fixed concentration of --INVALID-LINK---vesamicol (typically at or below its Kd).

-

Varying concentrations of the unlabeled test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15][16]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Vesicular Acetylcholine Uptake Assay

This assay measures the ability of VAChT to transport acetylcholine into isolated synaptic vesicles and the inhibition of this process by this compound.

Materials:

-

Isolated Synaptic Vesicles: Prepared from rat brain or other cholinergic tissue.

-

[3H]Acetylcholine.

-

Assay Buffer: Typically a buffer containing ATP and Mg2+ to energize the vesicular H+-ATPase (e.g., 320 mM sucrose, 10 mM HEPES-KOH pH 7.4, 4 mM MgCl2, 2 mM ATP).

-

This compound or other test compounds.

-

Protonophore (e.g., FCCP): To dissipate the proton gradient and determine non-specific uptake.

-

Filtration Apparatus and Scintillation Counting materials as described above.

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles using methods such as sucrose density gradient centrifugation.

-

Assay Setup: Pre-incubate the isolated vesicles in the assay buffer with or without the test compound (e.g., this compound) for a short period.

-

Initiate Uptake: Add [3H]acetylcholine to the vesicle suspension to start the transport reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-15 minutes).

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using scintillation counting.

-

Data Analysis: Compare the amount of [3H]ACh uptake in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition by this compound

Caption: Cholinergic neurotransmission and the inhibitory site of this compound.

Experimental Workflow for VAChT Radioligand Binding Assay

Caption: Workflow for a VAChT radioligand competitive binding assay.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the intricacies of cholinergic neurotransmission. Its specific, non-competitive inhibition of VAChT allows for the precise dissection of presynaptic mechanisms related to acetylcholine storage and release. While its therapeutic applications are limited, its utility in basic research and as a lead compound for the development of novel diagnostics and therapeutics for cholinergic disorders is undeniable. A thorough understanding of its mechanism, binding kinetics, and the experimental methodologies for its study, as outlined in this guide, is essential for any researcher in the field.

References

- 1. Vesicular acetylcholine transporter - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Vesamicol - Wikipedia [en.wikipedia.org]

- 4. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vesicular acetylcholine transporter Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Structural and Chemical Properties of (-)-Vesamicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT). Its high affinity and specific binding to VAChT have made it an invaluable tool in neuroscience research for studying cholinergic neurotransmission. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, and binding affinities. Detailed experimental protocols for its characterization and diagrams of its mechanism of action and experimental workflows are also presented to facilitate its application in a research and drug development context.

Chemical and Structural Properties

This compound, with the IUPAC name (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol, is a chiral molecule with a well-defined stereochemistry that is crucial for its biological activity. The levorotatory enantiomer, this compound, is the more active form.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₅NO | [2] |

| Molecular Weight | 259.39 g/mol | [2] |

| IUPAC Name | (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Stereochemistry | (1R,2R)-trans | |

| CAS Number | 112709-59-8 | |

| Melting Point | 238.5-240.0 °C | |

| pKa | 9.0 ± 0.1 | |

| Solubility | Soluble in DMSO and ethanol. | [3] |

Spectroscopic Properties

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine and cyclohexane rings, and the hydroxyl proton. The chemical shifts and coupling constants of the cyclohexyl protons would confirm the trans configuration of the substituents.

-

¹³C-NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, including the six carbons of the phenyl ring, the five carbons of the piperidine ring, and the six carbons of the cyclohexane ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands corresponding to its functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | ~3600-3200 (broad) | Indicates the presence of the hydroxyl group. |

| C-H stretch (aromatic) | ~3100-3000 | Aromatic C-H bonds of the phenyl ring. |

| C-H stretch (aliphatic) | ~3000-2850 | Aliphatic C-H bonds of the piperidine and cyclohexane rings. |

| C=C stretch (aromatic) | ~1600 and ~1450 | Aromatic ring skeletal vibrations. |

| C-N stretch (amine) | ~1250-1020 | Stretching vibration of the tertiary amine. |

| C-O stretch (alcohol) | ~1260-1000 | Stretching vibration of the alcohol C-O bond. |

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 259. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion, followed by characteristic cleavages of the piperidine and cyclohexane rings.

Biological Activity and Binding Profile

This compound's primary mechanism of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[2] This transporter is responsible for the uptake of newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a crucial step for subsequent neurotransmitter release.[2] By blocking VAChT, this compound leads to a depletion of acetylcholine in synaptic vesicles, thereby reducing cholinergic neurotransmission.[2]

Binding Affinity for VAChT and Sigma Receptors

This compound exhibits high affinity for VAChT. However, it is also known to bind to sigma (σ) receptors, which can be a confounding factor in its experimental use. The binding affinities are summarized below.

| Target | Binding Affinity (Ki or IC₅₀) | Reference |

| Vesicular Acetylcholine Transporter (VAChT) | 2 nM (Ki) | [3][4] |

| 14.7 ± 1.5 nM (IC₅₀) | [3] | |

| 75 nM (IC₅₀) | [3] | |

| Sigma-1 (σ₁) Receptor | 26 nM (Ki) | [4] |

| Sigma-2 (σ₂) Receptor | 34 nM (Ki) | [4] |

Experimental Protocols

Radioligand Binding Assay for VAChT

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the vesicular acetylcholine transporter (VAChT) using [³H]-(-)-Vesamicol.

Materials:

-

Membrane Preparation: Homogenates of cells or tissues expressing VAChT (e.g., PC12 cells, rat striatum).

-

Radioligand: [³H]-(-)-Vesamicol.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 10 µM).

-

Test Compounds: Compounds to be assayed for their affinity to VAChT.

-

Glass Fiber Filters

-

Scintillation Cocktail

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [³H]-(-)-Vesamicol, and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]-(-)-Vesamicol, and a high concentration of unlabeled this compound.

-

Competitive Binding: Membrane preparation, [³H]-(-)-Vesamicol, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in the presynaptic terminal.

Experimental Workflow for VAChT Radioligand Binding Assay

Caption: Workflow for a VAChT radioligand binding assay.

References

- 1. The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vesamicol - Wikipedia [en.wikipedia.org]

- 3. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of (-)-Vesamicol on Acetylcholine Storage in Synaptic Vesicles: A Technical Guide

Abstract

(-)-Vesamicol is a potent and highly selective experimental drug that acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1] By blocking the uptake of newly synthesized acetylcholine (ACh) from the presynaptic cytoplasm into synaptic vesicles, this compound effectively depletes the readily releasable pool of this critical neurotransmitter.[1][2] This action leads to a reduction in ACh release upon neuronal stimulation, thereby modulating cholinergic neurotransmission.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presents quantitative data on its interaction with VAChT, details relevant experimental protocols, and visualizes the key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Cholinergic neurotransmission is fundamental to a vast array of physiological processes, including muscle contraction, memory, and attention. The precise regulation of acetylcholine (ACh) release from presynaptic terminals is paramount for maintaining normal function. A key component of this regulation is the vesicular acetylcholine transporter (VAChT), an integral membrane protein responsible for packaging ACh into synaptic vesicles.[3][4] This process is driven by a proton gradient established by a vesicular H+-ATPase.[3] this compound serves as a crucial pharmacological tool for studying the dynamics of cholinergic transmission due to its specific inhibition of VAChT.[5] Recent advances in cryo-electron microscopy have provided high-resolution structures of VAChT in its apo, ACh-bound, and vesamicol-bound states, offering unprecedented insights into its function and inhibition.[6][7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a site on VAChT that is distinct from the acetylcholine binding site, characteristic of a non-competitive or allosteric inhibitor.[3][4][8] Structural studies have revealed that vesamicol binds within a central cavity of VAChT, stabilizing the transporter in a lumen-facing conformation.[6][8] This conformational arrest prevents the transporter from cycling between its cytoplasmic-facing and lumen-facing states, which is essential for the translocation of ACh into the vesicle.[6] While the binding sites for ACh and vesamicol are not identical, they do partially overlap, suggesting a potential competitive aspect to its inhibitory action as well.[8] The inhibition is reversible, meaning that upon removal of the drug, VAChT can resume its function.[1]

Signaling Pathway of VAChT Inhibition by this compound

Caption: Mechanism of VAChT inhibition by this compound.

Quantitative Analysis of this compound Interaction with VAChT

The interaction of this compound and its analogs with VAChT has been extensively characterized using radioligand binding assays and functional transport inhibition studies. The data presented below are compiled from various sources to provide a comparative overview.

| Compound | Preparation | Assay Type | Ki (nM) | IC50 (nM) | Bmax (pmol/mg protein) | Reference |

| This compound | Rat brain membranes | --INVALID-LINK---Vesamicol binding | 4.4 | - | - | [9] |

| This compound | PC12 cells expressing hVAChT | [3H]ACh uptake | - | 40 | - | [3] |

| This compound | Rat cortical synaptosomes | ACh packaging inhibition | - | 50 | - | [10] |

| (-)-o-methylvesamicol | Rat brain membranes | --INVALID-LINK---Vesamicol binding | 6.7 | - | - | [9] |

| (+)-p-methylvesamicol | Rat brain membranes | --INVALID-LINK---Vesamicol binding | 199 | - | - | [9] |

| (-)-2-methylspirobenzovesamicol | Competitive assay with [3H]vesamicol | VAChT binding | 16 ± 4 | - | - | [11][12] |

| Benzovesamicol Analogues | Competitive binding studies | VAChT binding | 7.8 ± 3.5 to 161.6 ± 17.3 | - | - | [13] |

Note: Ki (inhibition constant) reflects the binding affinity of the compound to VAChT. IC50 (half maximal inhibitory concentration) indicates the concentration of the compound required to inhibit 50% of the ACh transport activity. Bmax represents the maximum density of VAChT binding sites.

Experimental Protocols

Radioligand Binding Assay for VAChT

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds to VAChT using --INVALID-LINK---Vesamicol.[4][14][15][16][17]

Objective: To determine the Ki of a test compound for VAChT.

Materials:

-

--INVALID-LINK---Vesamicol (Radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Test compounds

-

Membrane preparation from a source rich in VAChT (e.g., rat striatum, PC12 cells expressing VAChT)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of --INVALID-LINK---Vesamicol and the membrane preparation.

-

Competition Binding: To separate sets of tubes, add increasing concentrations of the unlabeled test compound. For determining non-specific binding, add a high concentration of unlabeled this compound.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Acetylcholine Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of VAChT-mediated ACh transport.[4][18]

Objective: To determine the IC50 of a test compound for inhibiting ACh uptake into synaptic vesicles.

Materials:

-

[3H]ACh

-

Synaptic vesicle preparation or synaptosomes

-

Uptake buffer containing ATP

-

Test compounds

-

This compound (as a positive control)

-

Stop buffer (ice-cold)

-

Filtration apparatus and filters

-

Scintillation counter

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles or synaptosomes from a suitable source.

-

Assay Setup: Pre-incubate the vesicle preparation with varying concentrations of the test compound or this compound.

-

Initiation of Uptake: Initiate the transport reaction by adding [3H]ACh and ATP.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination of Uptake: Stop the reaction by adding ice-cold stop buffer and placing the samples on ice.

-

Separation: Separate the vesicles from the incubation medium by rapid filtration.

-

Quantification: Measure the amount of [3H]ACh taken up by the vesicles using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of ACh uptake against the concentration of the test compound to determine the IC50.

Conclusion

This compound remains an indispensable tool in cholinergic research. Its well-characterized, non-competitive inhibition of the vesicular acetylcholine transporter provides a means to dissect the intricacies of ACh storage and release. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. The continued development of vesamicol analogs for applications such as positron emission tomography (PET) imaging highlights the enduring relevance of this compound in neuroscience and medicine.[11][13][19] The elucidation of the high-resolution structure of the VAChT-(-)-Vesamicol complex will undoubtedly pave the way for the design of novel and even more selective modulators of cholinergic function.[6][7][8]

References

- 1. Vesamicol - Wikipedia [en.wikipedia.org]

- 2. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chinese Academy of Sciences [english.cas.cn]

- 7. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 18. researchgate.net [researchgate.net]

- 19. Direct optical resolution of vesamicol and a series of benzovesamicol analogues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of (-)-Vesamicol: A Technical Guide to its Historical Context in Cholinergic Neuroscience

For Immediate Release

A comprehensive technical guide detailing the historical significance and experimental utility of (-)-Vesamicol for researchers, scientists, and drug development professionals in the field of neuroscience.

This whitepaper provides an in-depth exploration of this compound, a pivotal pharmacological tool that has profoundly shaped our understanding of cholinergic neurotransmission. From its initial synthesis and characterization to its application in elucidating the intricacies of acetylcholine storage and release, this guide offers a detailed historical narrative, compiles key quantitative data, and presents meticulous experimental protocols from seminal studies.

Introduction: Unlocking the Cholinergic Synapse

The journey into the molecular underpinnings of cholinergic signaling was significantly advanced by the introduction of 2-(4-phenylpiperidino)cyclohexanol, initially designated AH5183 and later known as Vesamicol.[1] This molecule emerged as a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT), the crucial protein responsible for packaging acetylcholine (ACh) into synaptic vesicles for subsequent release.[2][3] By blocking this critical step, this compound provided an unprecedented opportunity to dissect the lifecycle of a neurotransmitter and solidify the vesicular hypothesis of neurotransmission.[2] This guide will delve into the historical context of its discovery, its mechanism of action, and the key experimental frameworks that leveraged its unique properties.

Historical Discovery and Initial Characterization

The story of Vesamicol begins in the late 1960s with the work of Brittain and colleagues, who first described the neuromuscular blocking properties of the compound AH5183.[2] Their initial studies on various nerve-muscle preparations in animals, including the rat, chicken, and cat, revealed a slow-onset neuromuscular block that was not readily reversed by anticholinesterases.[1] This observation hinted at a presynaptic site of action, distinct from conventional postsynaptic receptor antagonists.[1]

Subsequent research by Marshall in 1970, utilizing the chick biventer cervicis muscle preparation, further substantiated the presynaptic hypothesis.[4] These early investigations laid the groundwork for the pivotal discovery by Anderson, King, and Parsons in 1983. Their work on purified synaptic vesicles from the electric organ of Torpedo californica definitively identified AH5183 as a potent inhibitor of the active transport of acetylcholine into these vesicles.[3] This landmark study not only elucidated the specific molecular target of Vesamicol but also provided a powerful tool for the pharmacological manipulation of cholinergic function.

Mechanism of Action: A Non-Competitive Blockade of VAChT

This compound exerts its effect through a non-competitive and reversible blockade of the vesicular acetylcholine transporter (VAChT).[2] VAChT is a proton-ATPase-dependent transporter that actively pumps acetylcholine from the cytoplasm into synaptic vesicles, a process driven by the electrochemical gradient generated by the vesicular H+-ATPase. This compound binds to a site on the VAChT protein that is distinct from the acetylcholine binding site, allosterically inhibiting the transport process. This leads to a depletion of the readily releasable pool of vesicular acetylcholine, ultimately resulting in a frequency-dependent decline in cholinergic neurotransmission. It is important to note that while highly selective for VAChT, at higher concentrations, Vesamicol has been shown to interact with sigma receptors and sodium channels.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on this compound, providing a comparative overview of its binding affinity and inhibitory potency across different experimental systems.

| Parameter | Value | Species/Preparation | Reference |

| IC50 (VAChT Inhibition) | 40 nM | Torpedo californica synaptic vesicles | [3] |

| IC50 (ACh Packaging) | 50 nM | Rat cortical synaptosomes | [6] |

| ED50 (Synaptophysin Phosphorylation) | 1 nM | Rat cortical synaptosomes | [6] |

| IC50 (Displacement of [3H]Vesamicol) | 14 nM | Rat brain | [7] |

| IC50 (m-iodovesamicol) | 133 nM | Rat brain | N/A |

| IC50 (Vesamicol) | 109 nM | Rat brain | N/A |

IC50: Half maximal inhibitory concentration; ED50: Half maximal effective dose.

Key Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in characterizing the effects of this compound.

Acetylcholine Uptake Assay in Synaptic Vesicles

This protocol, adapted from the work of Anderson et al. (1983), measures the active transport of acetylcholine into isolated synaptic vesicles and its inhibition by this compound.

Experimental Workflow:

Materials:

-

Fresh or frozen Torpedo californica electric organ

-

Homogenization buffer (e.g., 0.4 M NaCl, 10 mM Tris-HCl, pH 7.4)

-

Sucrose solutions of varying densities

-

Uptake buffer (e.g., 300 mM glycine, 5 mM MgATP, 10 mM HEPES, pH 7.4)

-

Radiolabeled acetylcholine ([³H]-ACh)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Vesicle Isolation: Homogenize the electric organ tissue in homogenization buffer. Subject the homogenate to differential centrifugation to enrich for synaptic vesicles. Further purify the vesicles by sucrose density gradient centrifugation.

-

Uptake Reaction: In a reaction tube, combine the isolated synaptic vesicles, uptake buffer containing MgATP, and [³H]-ACh.

-

Inhibition: Add varying concentrations of this compound or vehicle (control) to the reaction tubes.

-

Incubation: Incubate the mixture at 25°C for a defined period (e.g., 20 minutes).

-

Termination and Filtration: Stop the reaction by rapidly filtering the mixture through glass fiber filters under vacuum.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound [³H]-ACh.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]-ACh taken up by the vesicles and determine the IC50 value for this compound by plotting the percentage of inhibition against the drug concentration.

Radioligand Binding Assay for VAChT

This protocol describes the measurement of [³H]-Vesamicol binding to its receptor (VAChT) in brain membrane preparations.

Experimental Workflow:

Materials:

-

Rat brain tissue (e.g., striatum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Radiolabeled [³H]-Vesamicol

-

Unlabeled this compound or other competing ligands

-

Glass fiber filters pre-soaked in polyethylenimine (PEI)

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed to pellet the membranes. Wash the membrane pellet and resuspend it in binding buffer.

-

Binding Reaction: In reaction tubes, combine the membrane preparation with a fixed concentration of [³H]-Vesamicol. For competition assays, include varying concentrations of unlabeled competing ligands. To determine non-specific binding, use a high concentration of unlabeled this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through PEI-soaked glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, determine the Ki of the competing ligand.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving animal.

Signaling Pathway:

Materials:

-

Anesthetized or freely moving rat with a stereotaxically implanted guide cannula

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Fraction collector

-

High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry system for acetylcholine analysis

Procedure:

-

Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region (e.g., striatum).

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples into a fraction collector for a set period to establish a stable baseline of acetylcholine release.

-

Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.

-

Data Analysis: Express the acetylcholine levels in each sample as a percentage of the baseline and plot the time course of the effect of this compound on acetylcholine release.

Conclusion: An Enduring Legacy in Neuroscience

This compound has been an indispensable tool in the arsenal of neuroscientists for decades. Its ability to selectively inhibit the vesicular acetylcholine transporter has provided profound insights into the fundamental processes of cholinergic neurotransmission, from the synthesis and storage of acetylcholine to its release and the dynamics of synaptic vesicle recycling. The experimental protocols detailed in this guide, which were pivotal in establishing our current understanding, continue to be relevant in contemporary neuroscience research. As the field moves towards more complex questions regarding synaptic plasticity, neuronal circuitry, and the pathophysiology of neurological disorders, the foundational knowledge gained through the use of this compound remains critically important. This technical guide serves as a testament to its enduring legacy and a resource for future generations of researchers seeking to unravel the complexities of the cholinergic system.

References

- 1. Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuromuscular blocking action of 2-(4-phenylpiperidino) cyclohexanol (AH 5183) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the acetylcholine transport system in purified Torpedo electric organ synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of acetylcholine and carbachol on the chick biventer cervicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Pharmacology of (-)-Vesamicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vesamicol, chemically known as (-)-trans-2-(4-phenylpiperidino)cyclohexanol, is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1] Its discovery and characterization have been instrumental in elucidating the mechanisms of cholinergic neurotransmission, particularly the process of acetylcholine (ACh) storage in synaptic vesicles. This technical guide provides an in-depth overview of the foundational pharmacology of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the key experimental protocols used in its study.

Mechanism of Action

This compound exerts its pharmacological effect by non-competitively and reversibly blocking the VAChT.[1] This transporter is responsible for the uptake of newly synthesized ACh from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[1] By inhibiting VAChT, this compound prevents the loading of ACh into these vesicles. Consequently, while the synthesis of ACh in the presynaptic terminal remains unaffected, the amount of ACh available for release upon nerve stimulation is significantly reduced.[2][3] This leads to a depletion of the readily releasable pool of vesicular ACh and a subsequent failure of cholinergic transmission, particularly under conditions of high-frequency stimulation.[3]

Recent structural studies have provided a more detailed understanding of the binding interaction. Cryo-electron microscopy has revealed that vesamicol binds to a pocket within the VAChT, distinct from the acetylcholine binding site, confirming its allosteric mechanism of inhibition.[4][5] This binding obstructs the conformational changes in the transporter that are necessary for moving ACh into the vesicle lumen.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies on this compound and its analogs.

Table 1: Binding Affinity of this compound for VAChT

| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| --INVALID-LINK---Vesamicol | Rat cerebral cortex synaptosomes | 1.8 ± 0.3 | 1.5 ± 0.2 | [7] |

| --INVALID-LINK---Vesamicol | Torpedo electric organ synaptic vesicles | 2.1 ± 0.4 | 10.2 ± 1.5 | [8] |

Table 2: Inhibition of VAChT Function by this compound

| Assay | Preparation | IC50 (nM) | Reference |

| ACh Uptake Inhibition | Rat cortical synaptosomes | 50 | [7] |

| ACh Uptake Inhibition | Torpedo synaptic vesicles | 41 ± 7 | [8] |

Table 3: In Vivo Effects of this compound

| Effect | Animal Model | Dose | Route of Administration | Quantitative Change | Reference |

| Reduction in REM Sleep | Rat | 80-100 µg | Intracerebroventricular | Significant reduction | [9] |

| Inhibition of Pressor Response | Rat | 20 µg | Intracerebroventricular | Significant reduction | [10] |

| VAChT Occupancy | Rat | ~0.0057 mg/kg | - | 50% occupancy in striatum | [11] |

Table 4: Structure-Activity Relationship of Vesamicol Analogs (Affinity for VAChT)

| Compound | Modification | Ki (nM) | Reference |

| This compound | - | 1.8 | [7] |

| (+)-Vesamicol | Enantiomer | ~36 | [3] |

| Benzovesamicol | Benzene ring fusion to cyclohexyl ring | 1.32 | [12] |

| (-)-2-methylspirobenzovesamicol | Spiro modification | 16 ± 4 | [11] |

| Acyclic analog (-)-11a | Acyclic mimic | equipotent to vesamicol | [13] |

Key Experimental Protocols

Radioligand Binding Assay for VAChT

This assay quantifies the binding of a radiolabeled ligand, such as --INVALID-LINK---Vesamicol, to the VAChT.

Materials:

-

--INVALID-LINK---Vesamicol (specific activity ~60-80 Ci/mmol)

-

Membrane preparation (e.g., synaptosomes from rat cerebral cortex or PC-12 cells transfected with VAChT)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding control (e.g., 10 µM unlabeled this compound)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare membrane homogenates from the tissue or cells of interest.

-

Incubate a fixed amount of membrane protein with varying concentrations of --INVALID-LINK---Vesamicol in the binding buffer. For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 22°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using appropriate software to determine Kd and Bmax or Ki values.[14]

Acetylcholine Uptake Assay

This functional assay measures the ability of VAChT to transport ACh into synaptic vesicles and the inhibition of this process by compounds like this compound.

Materials:

-

[3H]Acetylcholine

-

Isolated synaptic vesicles (e.g., from Torpedo electric organ or rat brain)

-

Uptake buffer containing ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)

-

Test compound (e.g., this compound)

-

Filtration apparatus and filters

Procedure:

-

Isolate and purify synaptic vesicles from the chosen tissue.

-

Pre-incubate the vesicles with the test compound or vehicle at a specific temperature (e.g., 25°C).

-

Initiate the uptake reaction by adding [3H]ACh and ATP-containing buffer.

-

Allow the uptake to proceed for a defined period (e.g., 1-10 minutes).

-

Terminate the reaction by rapid filtration through filters to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity retained on the filters, which represents the amount of [3H]ACh transported into the vesicles.

-

Determine the IC50 value of the test compound by measuring uptake at various concentrations.[8]

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the measurement of extracellular ACh levels in the brain of a freely moving animal.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Anesthetized animal (e.g., rat)

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) using stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (systemically or locally through the probe) and continue collecting dialysate samples.

-

Analyze the concentration of ACh in the dialysate samples using HPLC-ED.

-

The change in ACh concentration in the dialysate reflects the effect of the drug on ACh release in that brain region.[15][16]

Visualizations

Signaling Pathway of Vesicular Acetylcholine Release and Inhibition by this compound

Caption: Mechanism of this compound action on cholinergic neurotransmission.

Experimental Workflow for Radioligand Binding Assay

References

- 1. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chinese Academy of Sciences [english.cas.cn]

- 7. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholine transport and drug inhibition kinetics in Torpedo synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acyclic analogues of 2-(4-phenylpiperidino)cyclohexanol (vesamicol): conformationally mobile inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (-)-Vesamicol in In Vivo Microdialysis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vesamicol is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2][3] It acts presynaptically by blocking the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles.[1][2] This leads to a depletion of the readily releasable pool of ACh and a subsequent reduction in cholinergic neurotransmission upon neuronal firing.[1][4] Unlike postsynaptic cholinergic antagonists, this compound's effect is dependent on neuronal activity, as it primarily affects the refilling of vesicles after release. The levorotatory isomer, this compound, is significantly more potent than its dextrorotatory counterpart.[5]

In vivo microdialysis is a powerful technique for sampling and monitoring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.[6][7][8][9][10] When coupled with sensitive analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), it allows for the real-time assessment of neurochemical dynamics. The application of this compound in conjunction with in vivo microdialysis provides a valuable tool for investigating the role of vesicular ACh storage and release in various physiological and pathological processes.